5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid typically involves the fluorination of 2-methylbenzoic acid derivatives. One common method is the reaction of 5-fluoro-2-methylbenzoic acid with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts such as iridium or copper to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in cancer research, the compound binds to microtubules, suppresses tubulin polymerization, and induces apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid.
2-Fluoro-5-nitrobenzoic acid: Used in the synthesis of fluorescent probes and polycyclic heterocycles.
5-Fluoro-2-hydroxybenzoic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
This compound is unique due to its dual fluorination and methyl substitution, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
1178611-53-4 |
---|---|
Molekularformel |
C14H10F2O2 |
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
5-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)11-5-4-10(16)7-13(11)14(17)18/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
OWSBDHFJQYGCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.